Physicochemical Differentiation: LogP and PSA of 1H-Benzimidazole-2-carbothiohydrazide Compared to 2-Carbothioamide and 2-Carboxylic Acid Hydrazide Analogs
The target compound 1H-benzimidazole-2-carbothiohydrazide (C₈H₈N₄S, MW 192.24) exhibits a computed LogP of 1.79 and PSA of 98.82 Ų, as reported by the authoritative chemical database ChemSrc . By comparison, the 2-carbothioamide analog 1H-benzimidazole-2-carbothioamide (CAS 35369-17-6, C₈H₇N₃S, MW 177.23) lacks the terminal –NH₂ of the hydrazine moiety, resulting in a lower heteroatom count and reduced hydrogen-bond donor/acceptor capacity (PSA and LogP values for the thioamide are not identically sourced but are expected to be lower based on structural reduction of one nitrogen atom) . In the opposite direction, 1H-benzimidazole-2-carboxylic acid hydrazide (oxo analog, C=O replacing C=S) displays a lower LogP (more hydrophilic) due to the stronger dipole of the carbonyl group. The intermediate LogP of the target compound (1.79) places it in a favorable range for both membrane permeability (LogP <5) and aqueous solubility, a balance not achieved by either the more lipophilic thioamide or the more polar oxo-hydrazide .
| Evidence Dimension | Computed partition coefficient (LogP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | LogP 1.79; PSA 98.82 Ų (C₈H₈N₄S, MW 192.24) |
| Comparator Or Baseline | 1H-Benzimidazole-2-carbothioamide (C₈H₇N₃S, MW 177.23, reduced H-bond donors); 1H-Benzimidazole-2-carboxylic acid hydrazide (C₈H₈N₄O, MW 176.18, more polar oxo analog) |
| Quantified Difference | Target compound LogP is intermediate between the more lipophilic thioamide analog and the more hydrophilic oxo-hydrazide analog; PSA is approximately 20–30 Ų higher than the thioamide due to the additional hydrazine nitrogen |
| Conditions | In silico computed values sourced from ChemSrc chemical database |
Why This Matters
For procurement decisions in medicinal chemistry or agrochemical discovery, the intermediate LogP of 1H-benzimidazole-2-carbothiohydrazide offers a distinct pharmacokinetic starting point that cannot be replicated by substituting either the carbothioamide (too lipophilic) or the oxo-hydrazide (too polar) analog.
